Ethyl 4-bromopentanoate is an organic compound with the molecular formula C₇H₁₃BrO₂ and a molecular weight of approximately 209.08 g/mol. It is classified as an ester, specifically a bromo-substituted derivative of pentanoic acid. This compound typically appears as a colorless liquid with a fruity odor, making it notable in various chemical applications, particularly in organic synthesis and flavoring agents .
As mentioned earlier, there's no documented information on the specific biological activity of ethyl 4-bromopentanoate.
Ethyl 4-bromopentanoate exhibits biological activity that warrants attention, particularly in toxicology. It has been noted to cause skin irritation and serious eye irritation upon contact, indicating its potential hazards in handling . Additionally, its derivatives may have implications in pharmacology, although specific biological activities beyond irritation are less documented.
Several methods exist for synthesizing ethyl 4-bromopentanoate:
Ethyl 4-bromopentanoate has various applications:
Ethyl 4-bromopentanoate shares structural similarities with several other compounds. Here are some comparable compounds along with their unique attributes:
Ethyl 4-bromopentanoate's unique position arises from its specific bromination at the fourth carbon of the pentanoate chain, which influences its reactivity and applications compared to other similar esters.
Ethyl 4-bromopentanoate gained prominence in the late 20th century as synthetic chemists sought alkylating agents with tunable reactivity. Early work in terpenoid biosynthesis, such as the coupling of allylic bromides with homoallylic diphosphates, highlighted the utility of brominated esters in stereoselective transformations. The compound’s systematic exploration began with its inclusion in chemical databases like PubChem (CID 316888), which cataloged its molecular properties and synthetic applications by 2005. By the 2020s, innovations in halogenation techniques, such as the direct bromination of lactones, enabled its scalable production.
The bromine atom at the γ-position renders ethyl 4-bromopentanoate highly reactive toward nucleophiles while maintaining stability under standard storage conditions. Its ester group provides additional sites for functionalization, making it a dual-purpose reagent. For instance, in macrocyclic synthesis, it participates in nucleophilic substitutions to install pentanoate chains, as demonstrated in the construction of 19,20-didehydroervatamine analogs. The compound’s balance of reactivity and manipulability has led to its adoption in diverse domains, including natural product synthesis and polymer chemistry.
Irritant